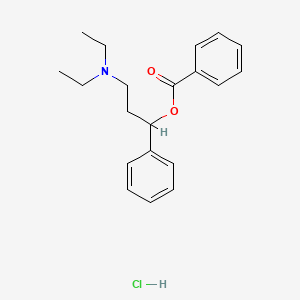
Propanocaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanocaine hydrochloride is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and subsequent purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Propanocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can be reduced to its amine derivatives using reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its amine and ester derivatives .
Scientific Research Applications
Propanocaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Employed in research involving neuronal membrane stabilization and ion channel studies.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Propanocaine hydrochloride exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. It specifically binds to and antagonizes the function of voltage-gated sodium channels, limiting sodium ion permeability through the lipid layer of the nerve cell membrane. This action prevents the fundamental change necessary for the generation of the action potential, thereby providing local anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
- Tetracaine hydrochloride
- Procaine hydrochloride
- Lidocaine hydrochloride
Comparison
Propanocaine hydrochloride is unique in its rapid onset and short duration of action compared to other similar compounds. Tetracaine hydrochloride and procaine hydrochloride have longer durations of action, while lidocaine hydrochloride is known for its versatility in various medical applications. This compound’s specific use in ophthalmic procedures sets it apart from these other local anesthetics .
Properties
CAS No. |
1679-79-4 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[3-(diethylamino)-1-phenylpropyl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI Key |
BTEONAMWIGDTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















